

Epitalon Acetate vs. TA-65: A Comparative Analysis of Telomere Lengthening Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lengthening of telomeres, protective caps at the ends of chromosomes that shorten with age, is a significant area of interest in longevity and cellular health research. Two compounds, **Epitalon acetate** and TA-65, have emerged as prominent agents in this field, both purported to activate telomerase, the enzyme responsible for telomere maintenance. This guide provides a comprehensive comparison of their performance based on available experimental data, offering insights into their mechanisms and potential applications.

Executive Summary

Epitalon acetate, a synthetic tetrapeptide, and TA-65, a purified extract from the root of Astragalus membranaceus, both demonstrate the ability to activate telomerase and elongate telomeres. However, the body of evidence, methodologies, and observed quantitative effects differ significantly. TA-65 has been evaluated in multiple randomized controlled trials (RCTs) in humans, with a recent meta-analysis confirming moderate telomere elongation.[1][2] Epitalon's effects on telomere length have been documented primarily in in-vitro and animal studies, with some human clinical research originating from Russia.[3][4][5][6] While both compounds target the telomerase pathway, their precise molecular interactions and the full spectrum of their biological effects are still under investigation.

Quantitative Data on Telomere Lengthening

Check Availability & Pricing

The following tables summarize the key quantitative findings from studies on **Epitalon acetate** and TA-65.

Table 1: Summary of In Vitro Studies

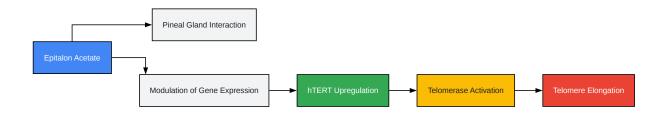
Compound	Cell Type	Concentrati on	Duration	Key Findings	Reference
Epitalon	Human Fetal Fibroblasts	Not Specified	Multiple Passages	Extended proliferative potential beyond the 34th passage (control) to over the 44th passage. Telomere lengths increased to levels comparable to the original culture.	[5]
Epitalon	Human Fetal Fibroblasts	Not Specified	Not Specified	Induced expression of telomerase, leading to telomere elongation averaging 33.3%.	[6]
Epitalon	21NT Breast Cancer Cells	0.5 and 1 μg/ml	4 days	Significant telomere extension from 2.4 kb to 4 kb.	[7]
Epitalon	BT474 Breast Cancer Cells	0.2 μg/ml	4 days	Telomere length reached a maximum of 8 kb.	[7]

TA-65	Haploinsuffici ent Mouse Embryonic Fibroblasts (G3 Terc+/-)	10 μΜ	5 days	Increased average telomere length from 37.87 Kb to 42.68 Kb.	[8]
-------	---	-------	--------	---	-----

Table 2: Summary of Animal Studies

Compound	Animal Model	Dosage	Duration	Key Findings	Reference
Epitalon	Aging Rats	Not Specified	Not Specified	Extended lifespan.	[5]
TA-65	Adult/Old Mice	Dietary Supplementat ion	Not Specified	Elongated critically short telomeres and increased health span without increasing cancer incidence.	[8][9]

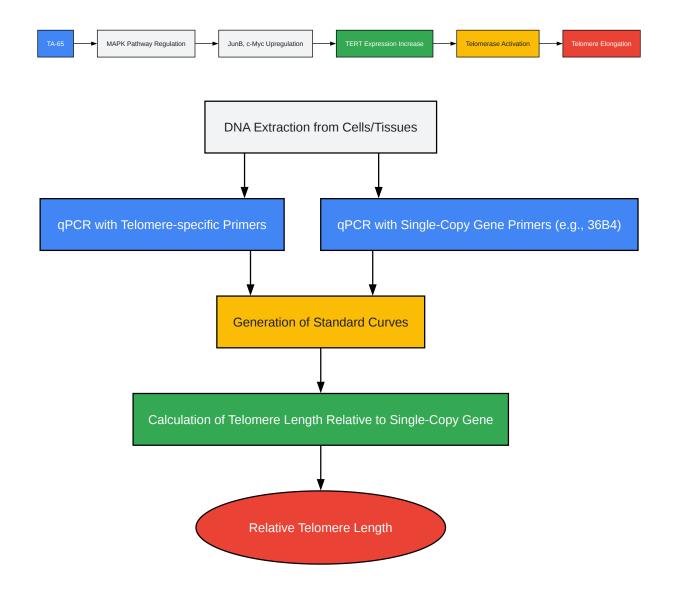
Table 3: Summary of Human Clinical Studies


Compound	Study Population	Dosage	Duration	Key Findings	Reference
Epitalon	Patients aged 60-65 and 75-80	Not Specified	Not Specified	Significantly increased telomere lengths in blood cells.	[5]
TA-65	Cytomegalovi rus-positive subjects aged 53-87	250 U (low dose)	12 months	Significantly increased telomere length by 530 \pm 180 bp (p = 0.005), while the placebo group lost 290 \pm 100 bp (p = 0.01).	[10][11]
TA-65	Meta-analysis of 8 RCTs (n=750, mean age 63.3)	10 to 50 mg/day	6-24 months	Induced moderate telomere elongation (Standardize d Mean Difference = 0.47, p < 0.00001).	[1][2]
Epitalon	79-year-old male (case report)	Not Specified	1 year	In combination with other treatments, telomere length increased from 6.45 to 6.59 kb.	[12]

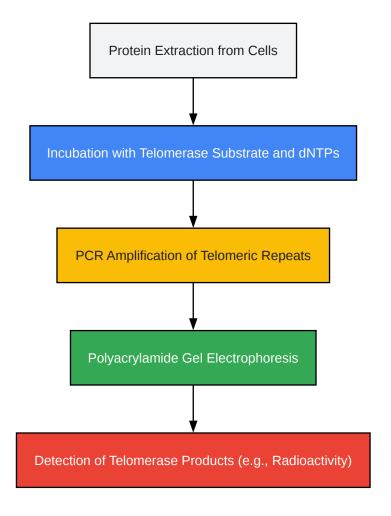
Signaling Pathways and Mechanisms of Action

Both **Epitalon acetate** and TA-65 are believed to exert their effects through the activation of telomerase. However, the upstream signaling events may differ.

Epitalon Acetate: The precise mechanism of how Epitalon activates telomerase is still being elucidated. It is thought to interact with the pineal gland and may modulate gene expression related to cellular aging.[13][14] Some studies suggest it can upregulate the expression of the telomerase catalytic subunit, hTERT.[15][16]



Click to download full resolution via product page


Caption: Proposed signaling pathway for **Epitalon acetate** leading to telomere elongation.

TA-65: Research indicates that TA-65's mechanism of action is dependent on the telomerase pathway.[8][17] It has been shown to increase the expression of mouse telomerase reverse transcriptase (mTERT).[8] Some evidence suggests that the MAPK pathway may be involved in regulating telomerase at the transcriptional level in response to TA-65.[8][18]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Effects of TA-65 on telomere length, functional outcomes, and inflammation: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epitalon: The longevity peptide unlocking cellular rejuvenation and telomere health Peptides | Robertson Wellness & Aesthetics [rwacenter.com]
- 4. revolutionhealth.org [revolutionhealth.org]

- 5. Epitalon Wikipedia [en.wikipedia.org]
- 6. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity PMC [pmc.ncbi.nlm.nih.gov]
- 8. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence PMC [pmc.ncbi.nlm.nih.gov]
- 9. prnewswire.co.uk [prnewswire.co.uk]
- 10. A Natural Product Telomerase Activator Lengthens Telomeres in Humans: A Randomized, Double Blind, and Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tasciences.com [tasciences.com]
- 12. restorativemedicine.org [restorativemedicine.org]
- 13. peptideslabuk.com [peptideslabuk.com]
- 14. thepeptidereport.com [thepeptidereport.com]
- 15. researchgate.net [researchgate.net]
- 16. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity | Sciety [sciety.org]
- 17. tasciences.com [tasciences.com]
- 18. alzdiscovery.org [alzdiscovery.org]
- To cite this document: BenchChem. [Epitalon Acetate vs. TA-65: A Comparative Analysis of Telomere Lengthening Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607347#epitalon-acetate-versus-ta-65-a-comparative-study-on-telomere-length]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com